molecular formula C13H10BrO4S- B13828523 2-(5-Bromo-2-methoxyphenyl)benzenesulfonate

2-(5-Bromo-2-methoxyphenyl)benzenesulfonate

Katalognummer: B13828523
Molekulargewicht: 342.19 g/mol
InChI-Schlüssel: ABSMIXGNTGEVLU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methoxyphenyl benzenesulfonate: is an organic compound with the molecular formula C13H11BrO4S It is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonate group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenyl benzenesulfonate typically involves the reaction of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the phenol and the sulfonyl chloride.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-methoxyphenyl benzenesulfonate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-methoxyphenyl benzenesulfonate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-methoxyphenol and benzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 5-bromo-2-methoxyphenol and benzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-methoxyphenyl benzenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications due to its reactive sulfonate group.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of medicinal compounds.

Industry: In the industrial sector, 5-Bromo-2-methoxyphenyl benzenesulfonate is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxyphenyl benzenesulfonate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The bromine atom and the ester linkage are key sites for chemical reactivity, allowing the compound to interact with various molecular targets. In biological systems, the sulfonate group can form covalent bonds with proteins, leading to modifications that affect protein function and activity.

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxyphenyl benzenesulfonamide
  • 2-(5-Bromo-2-methoxyphenyl)benzofuran

Comparison: 5-Bromo-2-methoxyphenyl benzenesulfonate is unique due to its ester linkage, which distinguishes it from similar compounds like 5-Bromo-2-methoxybenzenesulfonyl chloride (which has a sulfonyl chloride group) and 5-Bromo-2-methoxyphenyl benzenesulfonamide (which has a sulfonamide group). The presence of the ester linkage allows for different reactivity and applications, particularly in organic synthesis and biochemical research.

Eigenschaften

Molekularformel

C13H10BrO4S-

Molekulargewicht

342.19 g/mol

IUPAC-Name

2-(5-bromo-2-methoxyphenyl)benzenesulfonate

InChI

InChI=1S/C13H11BrO4S/c1-18-12-7-6-9(14)8-11(12)10-4-2-3-5-13(10)19(15,16)17/h2-8H,1H3,(H,15,16,17)/p-1

InChI-Schlüssel

ABSMIXGNTGEVLU-UHFFFAOYSA-M

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C2=CC=CC=C2S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.